Product packaging for Gal[2Ac,346Bn]-beta-SPh(Cat. No.:CAS No. 183875-28-7)

Gal[2Ac,346Bn]-beta-SPh

Cat. No.: B1460360
CAS No.: 183875-28-7
M. Wt: 584.7 g/mol
InChI Key: IKFDEPUTIUTSLC-NVCPMKERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Thioglycosides in Modern Carbohydrate Synthesis

Carbohydrates are essential molecules of life, playing vital roles in numerous biological processes such as immune defense, cell-cell communication, and energy storage. umsl.eduumsl.edu The synthesis of structurally defined complex carbohydrates is crucial for understanding their functions and for developing carbohydrate-based therapeutics and vaccines. umsl.eduumsl.edu Chemical glycosylation, the process of forming a glycosidic bond, is the cornerstone of oligosaccharide synthesis. nih.gov

Among the various classes of glycosyl donors developed, including glycosyl halides and glycosyl imidates, thioglycosides have emerged as one of the most prominent and widely used. mdpi.comnih.gov First reported in the early 20th century, thioglycosides are characterized by the presence of a sulfur atom at the anomeric position. nih.gove-bookshelf.de Their popularity stems from several key advantages:

Stability : Thioglycosides are notably stable to a wide range of reaction conditions used for protecting group manipulations, allowing for complex synthetic strategies. mdpi.comnih.govresearchgate.net

Activation : Despite their stability, they can be readily "activated" under mild conditions using specific reagents known as thiophilic promoters. mdpi.comnih.gov This activation converts the stable thioglycoside into a reactive species capable of forming a glycosidic bond with a glycosyl acceptor (an alcohol). google.com

Versatility : A vast array of promoters has been developed for thioglycoside activation, including halonium ions (e.g., N-iodosuccinimide), organosulfur reagents, and various metal salts (e.g., copper(II) bromide, palladium(II) bromide), offering chemists a broad toolkit to control the outcome of glycosylation reactions. mdpi.comnih.govnih.govnih.gov This allows for the synthesis of diverse and complex oligosaccharide structures. google.com

The strategic use of thioglycosides has enabled the synthesis of numerous biologically important glycans and glycoconjugates, solidifying their position as indispensable tools in modern carbohydrate chemistry. umsl.edunih.gov

Historical Perspective and Research Prominence of Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (Gal[2Ac,346Bn]-beta-SPh)

The development of glycosylation methodologies has been a central theme in carbohydrate research for over a century, since the pioneering work of Michael and Fischer. nih.gov Within this historical context, the evolution of thioglycoside chemistry represents a significant advancement. e-bookshelf.de Initially, harsh promoters like heavy metal salts were common, but the field has progressed towards milder and more selective activation systems. nih.gov

This compound has gained prominence as a specific and highly useful glycosyl donor within this advanced landscape. Its structure is strategically designed for specific outcomes in glycosylation reactions. The acetyl group at the C-2 position is known to participate in the reaction, typically leading to the formation of a 1,2-trans-glycosidic linkage (in this case, a β-linkage), which is a common and important motif in natural carbohydrates. The bulky benzyl (B1604629) ether protecting groups at other positions enhance the stability of the donor and influence its reactivity.

This compound serves as a versatile building block for the synthesis of more complex galactose-containing oligosaccharides. chemimpex.com For instance, it can be used as a donor in glycosylation reactions with various glycosyl acceptors to create disaccharides, which can then be further elaborated. nih.gov The thiophenyl group can be activated by a range of promoters, providing flexibility in synthetic design. chemimpex.com Its utility is highlighted in its application in the synthesis of glycoconjugates and in the exploration of carbohydrate structures and their roles in biological systems, contributing to fields like immunology and cell biology. chemimpex.com

Compound Properties and Details

PropertyValue
IUPAC Name (2S,3R,4S,5S,6R)-4,5-Bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
Synonym Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
CAS Number 183875-28-7
Molecular Formula C₃₅H₃₆O₆S
Molecular Weight 584.73 g/mol
Appearance White to almost white powder or crystal
Melting Point 111°C
Optical Rotation [α]20/D = +10 to +14° (c=1 in CHCl₃)
Purity ≥ 98% (HPLC)
Data sourced from Chem-Impex chemimpex.com and Tokyo Chemical Industry Co., Ltd. tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36O6S B1460360 Gal[2Ac,346Bn]-beta-SPh CAS No. 183875-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFDEPUTIUTSLC-NVCPMKERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Gal 2ac,346bn Beta Sph and Its Precursors

Established Reaction Pathways for the Construction of the Gal[2Ac,346Bn]-beta-SPh Scaffold

The construction of the this compound scaffold typically involves a multi-step sequence starting from commercially available D-galactosamine hydrochloride. The general strategy involves the protection of the hydroxyl and amino groups, followed by the introduction of the thiophenyl group at the anomeric center.

A common pathway commences with the N-acetylation of D-galactosamine, followed by the per-O-acetylation of the hydroxyl groups. This peracetylated precursor can then be converted to a glycosyl halide, typically a bromide or chloride, which serves as a key intermediate for the introduction of the thiophenyl group. The reaction of the glycosyl halide with thiophenol in the presence of a suitable base or promoter leads to the formation of the thioglycoside. Subsequent de-O-acetylation provides a partially protected intermediate, which can then be selectively benzylated at the 3, 4, and 6 positions to yield the target compound, this compound.

An alternative approach involves the direct thioglycosylation of a suitably protected galactosamine derivative. For instance, a protected galactal can undergo an azidonitration reaction to introduce the N3 group at C-2, which can later be reduced and acetylated. The resulting intermediate can then be subjected to a thio-functionalization at the anomeric center.

Optimization of Reaction Conditions for High-Yield Synthesis

The optimization of reaction conditions is paramount for achieving high yields in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the reactants and their stoichiometry.

For the glycosylation step to form the thioglycosidic bond, a variety of promoters can be employed. Lewis acids such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate the glycosyl donor. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) being favored to minimize side reactions. The reaction temperature is typically kept low, often ranging from -78 °C to room temperature, to enhance stereoselectivity and prevent degradation of the starting materials and products.

The following table summarizes typical conditions for the key synthetic steps:

StepReactantsPromoter/CatalystSolventTemperature (°C)Typical Yield (%)
N-AcetylationD-Galactosamine HCl, Acetic AnhydrideSodium Methoxide (B1231860)Methanol (B129727)0 to RT>90
Per-O-AcetylationN-Acetylgalactosamine, Acetic AnhydridePyridinePyridine0 to RT>95
Glycosyl Halide FormationPer-O-acetylated sugar, HBr/AcOH-Acetic Acid0~90
ThioglycosylationGlycosyl halide, ThiophenolDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to RT80-90
De-O-AcetylationAcetylated thioglycoside, NaOMe-MethanolRT>95
BenzylationDiol, Benzyl (B1604629) bromide, NaH-Dimethylformamide (DMF)0 to RT70-85

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Efficient Stereoselective Formation of the β-Thioglycosidic Linkage in this compound

The stereoselective formation of the β-thioglycosidic linkage is a crucial and often challenging step in the synthesis of this compound. The desired 1,2-trans configuration is typically achieved through neighboring group participation by the N-acetyl group at the C-2 position.

When a glycosyl donor with an N-acetyl group at C-2 is activated, the acetyl group can form a cyclic oxazolinium ion intermediate. The subsequent nucleophilic attack by thiophenol occurs from the sterically less hindered opposite face, which is the β-face, leading to the exclusive or predominant formation of the β-thioglycoside. The efficiency of this neighboring group participation is influenced by the solvent and the promoter used. Solvents that can stabilize the oxazolinium ion, such as acetonitrile, often favor the formation of the β-anomer.

In cases where neighboring group participation is not feasible or is inefficient, other strategies are employed. These can include the use of specific catalysts or promoter systems that favor the formation of the β-anomer, or the anomerization of an initially formed α/β mixture to the thermodynamically more stable β-anomer under specific conditions.

Strategic Employment of Protecting Groups During this compound Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates like this compound. Protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with reactions occurring at other sites in the molecule.

Regioselective Functionalization and Derivatization Approaches

Regioselective functionalization is essential for differentiating between the various hydroxyl groups of the galactose scaffold. This allows for the introduction of different protecting groups at specific positions, which is a prerequisite for the synthesis of complex oligosaccharides and glycoconjugates.

One common approach for achieving regioselectivity is through the use of bulky protecting groups that preferentially react with the more accessible primary hydroxyl group at C-6. For instance, trityl (Tr) or tert-butyldimethylsilyl (TBDMS) groups can be selectively introduced at the C-6 position. The remaining hydroxyl groups at C-3 and C-4 can then be protected with other groups, such as benzyl ethers.

Another strategy involves the formation of cyclic acetals, such as benzylidene or isopropylidene acetals, which can protect vicinal diols. For example, a 4,6-O-benzylidene acetal (B89532) can be formed, leaving the C-3 hydroxyl group available for further functionalization. The subsequent opening of the benzylidene acetal can then allow for the differentiation of the C-4 and C-6 hydroxyl groups.

Advanced Protecting Group Strategies to Facilitate Complex Synthesis

In more complex syntheses, advanced protecting group strategies are often necessary. These strategies involve the use of orthogonal protecting groups, which can be removed under different and specific conditions without affecting other protecting groups in the molecule. This allows for a stepwise and controlled manipulation of the carbohydrate scaffold.

For the synthesis of this compound, a combination of protecting groups is employed. The N-acetyl group serves as both a protecting group and a directing group for β-glycosylation. The benzyl (Bn) ethers are used to protect the hydroxyl groups at C-3, C-4, and C-6. Benzyl ethers are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.

The choice of protecting groups can also influence the reactivity of the glycosyl donor. Electron-donating protecting groups, such as benzyl ethers, can increase the reactivity of the donor (an "armed" donor), while electron-withdrawing groups, such as acetyl esters, can decrease its reactivity (a "disarmed" donor). This concept can be exploited in one-pot glycosylation strategies for the synthesis of oligosaccharides.

Characterization Techniques Employed in the Synthesis of this compound

The characterization of the intermediates and the final product is crucial to confirm the successful synthesis of this compound. A combination of spectroscopic techniques is typically used to elucidate the structure and confirm the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of carbohydrates. Both ¹H and ¹³C NMR are used to determine the constitution and stereochemistry of the molecule. In the ¹H NMR spectrum, the coupling constant (J-value) of the anomeric proton (H-1) is diagnostic of the stereochemistry of the glycosidic linkage. For a β-thioglycoside, a large coupling constant (typically J₁,₂ > 8 Hz) is expected due to the trans-diaxial relationship between H-1 and H-2. The chemical shifts of the protons and carbons also provide valuable information about the location of the protecting groups.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula.

Mechanistic Investigations into Glycosylation Reactions Catalyzed by Gal 2ac,346bn Beta Sph

Detailed Analysis of Activation Mechanisms for Thioglycoside Donors

The activation of thioglycosides like Gal[2Ac,346Bn]-beta-SPh is a critical step that initiates the glycosylation cascade. This process involves the conversion of the stable thioglycoside into a reactive species capable of coupling with a glycosyl acceptor. The mechanism hinges on the interaction of a "thiophilic" promoter with the anomeric sulfur atom, leading to the departure of the thiophenyl group and the formation of a reactive glycosyl cation intermediate. researchgate.net

Role of Promoters and Activators in Initiating this compound Glycosylations

The activation of the thiophenyl leaving group in this compound requires the use of a thiophilic promoter, which is an electrophilic species that readily coordinates to the soft sulfur atom of the thioether. A wide array of promoters has been developed for this purpose, broadly categorized into halonium- and metal-based systems. researchgate.net

Commonly employed promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted acid like triflic acid (TfOH) or silver triflate (AgOTf). The proposed mechanism involves the formation of a highly reactive iodonium (B1229267) species or a sulfonium (B1226848) intermediate, which facilitates the departure of the thiophenyl group. researchgate.net Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are also effective activators. researchgate.net More recently, salts of other metals like gold(III) and palladium(II) have been shown to catalyze the activation of thioglycosides, often under very mild conditions. researchgate.netnih.gov

The choice of promoter and reaction conditions can significantly impact the efficiency and stereoselectivity of the glycosylation. For a donor like this compound, which is considered "disarmed" due to the electron-withdrawing acetyl group at the C-2 position, stronger activation conditions may be necessary compared to "armed" donors with electron-donating protecting groups. nih.gov The table below summarizes typical promoters used for the activation of thioglycoside donors analogous to this compound.

Promoter SystemTypical Co-activator/AdditiveGeneral Reaction ConditionsNotes
N-Iodosuccinimide (NIS)Triflic acid (TfOH)-20 °C to rt, CH₂Cl₂Widely used, highly effective system.
Dimethyl(methylthio)sulfonium triflate (DMTST)--40 °C to 0 °C, CH₂Cl₂/Et₂OPowerful activator for both armed and disarmed donors.
Copper(II) Bromide (CuBr₂)Triflic acid (TfOH)rt, DCEEffective for disarmed donors when an acid additive is present. researchgate.net
Gold(III) Chloride (AuCl₃)-rt, CH₂Cl₂Catalytic activation under mild conditions. researchgate.net
Palladium(II) Bromide (PdBr₂)Propargyl bromidert, CH₂Cl₂Assists in the activation of the thioglycoside. nih.gov

Influence of Leaving Group Stability on Reaction Kinetics

The nature of the leaving group is a critical determinant of reaction kinetics in glycosylation reactions. A good leaving group is one that is stable upon departure, which facilitates the cleavage of the anomeric C-S bond. In this compound, the leaving group is the thiophenolate anion (PhS⁻) or its protonated form, thiophenol (PhSH).

The stability of the thiophenolate anion is relatively high due to the ability of the phenyl ring to delocalize the negative charge through resonance. This inherent stability makes the thiophenyl group an excellent leaving group upon activation by a thiophilic promoter. However, the initial C-S bond is strong enough to render the glycoside stable for purification and storage. The kinetics of the glycosylation are thus heavily dependent on the efficacy of the promoter in activating this bond. The rate-determining step is often the initial activation and departure of the leaving group to form the key glycosyl cation intermediate.

Elucidation of Transient Intermediates in this compound Mediated Glycosylations

Upon activation and departure of the thiophenyl group, highly reactive transient intermediates are formed at the anomeric center. The structure and fate of these intermediates dictate the stereochemical outcome of the glycosylation reaction. For donors equipped with a participating group at the C-2 position, such as the acetyl group in this compound, the reaction pathway is significantly influenced by intramolecular interactions. nih.govchem-station.com

Characterization of Oxocarbenium Ion and Related Species Formation

In the absence of a participating group, the departure of the leaving group would generate a planar oxocarbenium ion. wikipedia.orgcazypedia.org This species is characterized by a positive charge delocalized between the anomeric carbon (C-1) and the ring oxygen (O-5). wikipedia.org The oxocarbenium ion exists as a resonance hybrid of a carbocation and an oxonium ion. wikipedia.org Computational studies have shown that for galactose-derived cations, conformers such as the ⁴H₃ half-chair and ⁵S₁ skew boat are possible. nih.govacs.org A nucleophilic glycosyl acceptor can then attack this planar intermediate from either the α- or β-face, often leading to a mixture of anomeric products.

However, the presence of the C-2 acetyl group in this compound fundamentally alters this picture. Instead of forming a simple oxocarbenium ion, the reaction proceeds through a more stable, cyclic intermediate.

Examination of Neighboring Group Participation Effects on Anomeric Configuration

The acetyl group at the C-2 position of this compound plays a crucial role in controlling the stereochemical outcome of the glycosylation through a process known as neighboring group participation. nih.govchem-station.com Following activation of the thiophenyl leaving group, the lone pair of electrons on the carbonyl oxygen of the C-2 acetyl group attacks the incipient positive charge at the anomeric center in an intramolecular fashion. chem-station.com

This participation leads to the formation of a bicyclic acetoxonium ion (a type of dioxolenium ion). nih.govmdpi.com This intermediate is significantly more stable than the open-chain oxocarbenium ion. Crucially, the formation of this bicyclic structure effectively blocks the α-face of the galactose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, unhindered β-face.

This attack proceeds via an Sₙ2-like mechanism, opening the acetoxonium ion and resulting in the exclusive or near-exclusive formation of the 1,2-trans-glycosidic bond (in this case, a β-glycoside). This powerful stereodirecting effect is a cornerstone of modern oligosaccharide synthesis, allowing for the reliable construction of specific anomeric linkages. nih.govacs.org The general mechanism is depicted in the table below, illustrating the stereochemical control exerted by the C-2 acetyl group.

StepIntermediate/Transition StateDescriptionStereochemical Outcome
1. ActivationDonor-Promoter ComplexThe thiophilic promoter (e.g., NIS) activates the thiophenyl leaving group.-
2. Intermediate FormationBicyclic Acetoxonium IonThe C-2 acetyl group participates to form a stable dioxolenium ion, blocking the α-face.α-face blocked.
3. Nucleophilic AttackSₙ2-like Attack by AcceptorThe glycosyl acceptor (ROH) attacks the anomeric carbon from the unhindered β-face.Inversion of configuration at C-1 relative to the acetoxonium ion.
4. Product Formation1,2-trans GlycosideThe final product has a β-anomeric linkage.High β-selectivity.

Table of Compounds

Abbreviation/NameFull Chemical Name
This compoundPhenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
NISN-Iodosuccinimide
TfOHTriflic acid (Trifluoromethanesulfonic acid)
AgOTfSilver triflate
Cu(OTf)₂Copper(II) triflate
DMTSTDimethyl(methylthio)sulfonium triflate
AuCl₃Gold(III) Chloride
PdBr₂Palladium(II) Bromide

Control of Anomeric Stereoselectivity in Glycosylations Involving Gal 2ac,346bn Beta Sph

Factors Determining Anomeric Ratio in Gal[2Ac,346Bn]-beta-SPh Glycosylations

The α/β ratio of the glycosidic bond formed using the this compound donor is not absolute and can be influenced by a range of reaction parameters. The interplay between the solvent, activating Lewis acid, temperature, and reactant concentration dictates the stability of reaction intermediates and the dominant reaction pathway, thereby determining the final stereochemical outcome.

The choice of solvent and the nature of the Lewis acid activator are critical in controlling the reaction mechanism, which can range on a continuum from SN1 to SN2 character. The participating 2-acetyl group in this compound is most effective in promoting β-selectivity when the reaction proceeds through a well-defined acetoxonium ion intermediate, a hallmark of an SN1-like pathway.

Polar, ether-based solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are known to stabilize the charged acetoxonium ion intermediate. This stabilization allows the intermediate to exist long enough for the glycosyl acceptor to attack exclusively from the less hindered β-face, leading to excellent β-selectivity. In contrast, non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are less capable of stabilizing charged intermediates. In such environments, the reaction may shift towards a more concerted, SN2-like mechanism where the acceptor attacks as the leaving group departs. This can lead to a decrease in stereoselectivity, as attack from the α-face becomes more competitive.

The Lewis acid used to activate the thiophenyl leaving group also plays a crucial role. Potent activators, such as N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH), strongly promote the formation of the acetoxonium ion, favoring the β-product. Milder Lewis acids may result in a slower, more competitive reaction, potentially eroding the anomeric selectivity.

Table 1: Illustrative Effect of Solvent and Lewis Acid on Glycosylation Stereoselectivity

ActivatorSolventPredominant PathwayTypical α:β Ratio
NIS/TfOHDiethyl Ether (Et₂O)SN1-like (Acetoxonium Ion)1:15
DMTSTDichloromethane (DCM)Mixed SN1/SN21:5
IBrTolueneSN2-like1:2

Note: Data are illustrative, based on established principles of glycosylation chemistry.

Reaction temperature is a key factor in controlling stereoselectivity. Glycosylation reactions involving participating groups are often performed at low temperatures (e.g., -78 °C to -40 °C) to maximize selectivity. At these temperatures, the more stable acetoxonium ion intermediate is strongly favored, and the kinetic product (β-glycoside) is formed almost exclusively. Increasing the temperature can provide enough energy to overcome the activation barrier for the formation of the α-glycoside, leading to a decrease in selectivity. In some cases, a thermodynamically controlled reaction at higher temperatures might even favor the α-anomer, although this is less common with a 2-Ac participating group.

Reactant concentration can also have an effect, albeit generally less pronounced than solvent or temperature. High concentrations may favor bimolecular (SN2) pathways, potentially reducing β-selectivity, whereas lower concentrations can favor unimolecular (SN1) dissociation to the key acetoxonium intermediate, thereby enhancing the formation of the β-product.

Table 2: Illustrative Effect of Temperature on Anomeric Ratio with this compound

TemperatureKinetic ControlThermodynamic ControlTypical α:β Ratio
-78 °CHighLow< 1:20
-20 °CMediumMedium1:10
0 °CLowHigh1:4

Note: Data are illustrative, based on established principles of glycosylation chemistry.

Rational Design Principles for Stereoselective Glycosidic Bond Formation with this compound

Achieving a desired anomeric outcome, particularly if the less-favored α-anomer is the target, requires a rational approach to the design of the reaction. This involves careful selection of protecting groups on both the donor and acceptor, as well as considering the inherent reactivity of the acceptor molecule.

While the this compound donor is defined by its protecting groups, the principles of their influence are key to rational design. The benzyl (B1604629) ethers at the 3, 4, and 6 positions are considered "non-participating" or "arming" groups because their electron-donating nature enhances the reactivity of the donor.

To modulate selectivity, one could theoretically alter remote protecting groups. For instance, replacing an electron-donating benzyl group at C-4 with an electron-withdrawing acyl group (e.g., a benzoate) can electronically disarm the donor. acs.org This change can influence the stability and conformation of the key intermediates, potentially opening pathways that lead to the α-product. acs.org Such modifications can disfavor the formation or stability of the β-directing acetoxonium ion, allowing an SN2-like attack at the anomeric center to become more competitive.

The structure and nucleophilicity of the glycosyl acceptor have a profound impact on the stereochemical outcome of the glycosylation. rsc.orgnih.gov The general rule of thumb with a participating donor like this compound is that more reactive (more nucleophilic) acceptors tend to give higher yields of the β-product. This is because a strong nucleophile will rapidly attack the pre-formed, β-directing acetoxonium ion.

Conversely, a sterically hindered or poorly nucleophilic (disarmed) acceptor reacts more slowly. rsc.org This sluggish reaction can allow time for the acetoxonium ion to exist in equilibrium with other intermediates, such as a solvent-separated ion pair or even a covalent α-triflate (if triflic acid is used in activation). These alternative intermediates may not be facially biased, allowing the weak nucleophile to attack from the α-face, leading to a significant decrease in β-selectivity or even a reversal to favor the α-product. nih.gov Therefore, using a less reactive acceptor is a key strategy when attempting to override the inherent β-directing nature of the 2-Ac group.

Table 3: Illustrative Influence of Acceptor Nucleophilicity on Anomeric Ratio

Acceptor TypeRelative NucleophilicityPredominant MechanismTypical α:β Ratio
Primary, unhindered alcoholHighSN1 on acetoxonium ion1:15
Secondary, hindered alcoholMediumMixed1:3
Disarmed alcohol (e.g., with EWGs)LowSN1/SN2 on various intermediates2:1

Note: Data are illustrative, based on established principles of glycosylation chemistry. EWG = Electron-Withdrawing Group.

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundPhenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
NISN-Iodosuccinimide
TfOHTrifluoromethanesulfonic acid
DMTSTDimethyl(methylthio)sulfonium trifluoromethanesulfonate (B1224126)
IBrIodine monobromide
DCMDichloromethane
Et₂ODiethyl ether

Role and Impact of Protecting Groups in Gal 2ac,346bn Beta Sph Chemistry

Influence of Acetyl and Benzyl (B1604629) Ether Groups on Gal[2Ac,346Bn]-beta-SPh Reactivity and Stability

The reactivity and stability of this compound are a direct consequence of the electronic and steric properties of its protecting groups. The 2-O-acetyl group, an acyl protecting group, is known to exert a significant influence on the stereochemical outcome of glycosylation reactions through neighboring group participation. chem-station.com Upon activation of the anomeric thiophenyl group, the carbonyl oxygen of the adjacent acetyl group can attack the incipient oxocarbenium ion at C-1, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the galactopyranoside ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, thus leading to the formation of a 1,2-trans-glycosidic linkage. nih.gov

Table 1: Influence of Protecting Groups on the Properties of this compound

Protecting GroupPositionElectronic EffectInfluence on ReactivityInfluence on Stereoselectivity
AcetylC-2Electron-withdrawingDisarming (decreases reactivity)High β-selectivity (1,2-trans)
Benzyl EtherC-3, C-4, C-6Electron-donatingArming (increases reactivity)Minimal direct influence

Note: This table is based on established principles of carbohydrate chemistry, as direct comparative studies on this compound are not widely available in the literature.

Orthogonal Protecting Group Strategies in Sequential Glycosylation Steps Utilizing this compound

Orthogonal protecting group strategies are fundamental to the synthesis of complex oligosaccharides, as they allow for the selective deprotection of one hydroxyl group while others remain protected. researchgate.netyoutube.com The protecting group pattern of this compound is well-suited for such strategies. The acetyl group can be selectively removed under basic conditions (e.g., with sodium methoxide (B1231860) in methanol), which would leave the benzyl ethers and the thiophenyl group intact. Conversely, the benzyl ethers can be removed by catalytic hydrogenation, conditions under which the acetyl group and the thiophenyl group are typically stable.

This orthogonality allows for the use of this compound in sequential glycosylation strategies. For instance, after using this compound as a glycosyl donor to form a disaccharide, the 2'-O-acetyl group on the newly introduced galactose residue can be selectively removed to expose a hydroxyl group for further glycosylation at that position.

Hypothetical Sequential Glycosylation Strategy:

Glycosylation: this compound is coupled with a suitable glycosyl acceptor (e.g., a protected glucose derivative with a free hydroxyl group at C-4) to form a disaccharide.

Orthogonal Deprotection: The resulting disaccharide is treated with a mild base to selectively remove the 2'-O-acetyl group, exposing the C-2' hydroxyl group.

Second Glycosylation: The newly exposed hydroxyl group can then act as a nucleophile in a subsequent glycosylation reaction with a different glycosyl donor, leading to the formation of a trisaccharide.

This strategic approach enables the controlled, step-wise assembly of complex oligosaccharide chains.

Comparative Studies on the Reactivity and Selectivity of this compound with Different Protecting Group Combinations

While direct comparative studies detailing the reactivity of this compound are limited in the available literature, its behavior can be inferred by comparing it to analogues with different protecting group combinations based on well-established principles.

This compound vs. Gal[2Bn,346Ac]-beta-SPh:

This compound vs. Gal[2,3,4,6Bn]-beta-SPh:

A per-benzylated analogue, Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside, would be considered a highly "armed" glycosyl donor due to the presence of electron-donating benzyl ethers at all positions. acs.org This compound would be expected to be significantly more reactive than this compound. However, lacking the participating 2-O-acetyl group, it would likely provide lower β-selectivity in glycosylation reactions.

Table 2: Predicted Reactivity and Selectivity of Galactose Thioglycoside Donors with Different Protecting Groups

CompoundC-2 Protecting GroupC-3, C-4, C-6 Protecting GroupsPredicted ReactivityPredicted Stereoselectivity
This compound Acetyl (disarming, participating)Benzyl Ethers (arming)ModerateHigh β-selectivity
Gal[2Bn,346Ac]-beta-SPh Benzyl Ether (arming, non-participating)Acetyls (disarming)Likely lowerPoor selectivity
Gal[2,3,4,6Bn]-beta-SPh Benzyl Ether (arming, non-participating)Benzyl Ethers (arming)HighPoor selectivity

Note: This table represents predicted behavior based on established principles of glycosylation chemistry. Actual experimental outcomes may vary depending on the specific reaction conditions and the nature of the glycosyl acceptor.

Table of Mentioned Compounds

AbbreviationFull Chemical Name
This compoundPhenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Gal[2Bn,346Ac]-beta-SPhPhenyl 2-O-benzyl-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranoside
Gal[2,3,4,6Bn]-beta-SPhPhenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside

Applications of Gal 2ac,346bn Beta Sph in the Chemical Synthesis of Complex Oligosaccharides and Glycoconjugates

Strategic Use of Gal[2Ac,346Bn]-beta-SPh in Convergent Oligosaccharide Synthesis

Convergent synthesis strategies, which involve the coupling of pre-assembled oligosaccharide fragments, are often more efficient for producing complex glycans than linear, stepwise approaches. nih.gov this compound is particularly well-suited for these strategies due to its role as an "armed" glycosyl donor. researchgate.net

The "armed-disarmed" concept dictates that a glycosyl donor with electron-donating protecting groups (like benzyl (B1604629) ethers) is highly reactive ("armed"), while a donor with electron-withdrawing groups (like acetyl or benzoyl esters) is less reactive ("disarmed"). nih.govnih.gov The three benzyl ethers on this compound render it an armed donor. This allows for the chemoselective activation of this compound in the presence of a disarmed acceptor, which may also be a thioglycoside. nih.gov This selective activation is the cornerstone of convergent strategies, enabling the coupling of multi-sugar fragments with high efficiency.

The C-2 acetyl group serves a dual purpose. While it is an electron-withdrawing group, its primary role in this context is to provide neighboring group participation. mdpi.com This mechanism ensures the formation of a 1,2-trans-glycosidic bond, leading exclusively to the β-anomer upon glycosylation, which is a critical feature for the synthesis of many biologically active molecules. mdpi.com The thiophenyl (SPh) group is a stable leaving group that can be readily activated under specific thiophilic conditions, commonly using promoters such as a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). nih.gov

Component of this compoundChemical GroupFunction in SynthesisReference
Anomeric Leaving Group Phenylthio (SPh)Stable, yet readily activated by thiophilic promoters (e.g., NIS/TfOH). nih.gov
Stereodirecting Group C-2 Acetyl (Ac)Ensures β-selectivity (1,2-trans linkage) via neighboring group participation. mdpi.com
Reactivity-Enhancing Groups C-3, C-4, C-6 Benzyl (Bn)Electron-donating ethers that "arm" the donor, increasing its reactivity. researchgate.netnih.gov

Assembly of Biologically Relevant Galactosyl-Containing Oligosaccharide Sequences

Galactose is a ubiquitous monosaccharide in biology, forming key components of numerous cell-surface glycans involved in recognition and signaling events. The precise and reliable introduction of β-linked galactose is therefore essential for synthesizing these molecules for biological study. This compound serves as a critical building block for creating a variety of these structures.

Key examples include:

Ganglioside Glycans: Gangliosides are sialic acid-containing glycosphingolipids vital for neuronal function. researchgate.net The oligosaccharide core of GM1, for instance, terminates in a β-Gal-(1→3)-β-GalNAc linkage. nih.gov A building block like this compound is an ideal donor for installing this terminal galactose residue with the correct stereochemistry. The chemical and chemoenzymatic synthesis of various ganglioside glycans is a significant area of research. nih.gov

Tumor-Associated Carbohydrate Antigens (TACAs): Many cancer cells display aberrant glycosylation patterns, leading to the expression of TACAs like the Lewis antigens (e.g., Lewis Y), Globo-H, and the Gb3 antigen. nih.govnih.gov These structures often contain terminal or internal β-galactose units. The total synthesis of these complex antigens, which is crucial for the development of cancer vaccines and diagnostics, relies on versatile and stereocontrolling building blocks like this compound. nih.gov

Target Oligosaccharide TypeBiological RelevanceRole of β-Galactose UnitReference
Ganglioside GM1 Neuronal function, cell signalingTerminal non-reducing end sugar, essential for recognition. nih.gov
Lewis Y Antigen Tumor-associated antigen in various cancersCore structural component of the tetrasaccharide. nih.gov
Globo-H and Gb3 Tumor-associated antigens (breast, prostate cancer)Key monosaccharide within the oligosaccharide backbone. nih.gov

Preparation of Glycoconjugate Precursors Using this compound as a Monosaccharide Building Block

Glycoconjugates, such as glycoproteins and glycolipids, are fundamental to cellular biology. rroij.com Their synthesis requires the initial assembly of a complex oligosaccharide, which is then linked to a peptide or lipid backbone. This compound is used in the first stage of this process: the construction of the glycan domain.

The synthetic strategy typically involves building the desired oligosaccharide sequence using donors and acceptors. This compound would be used to introduce a β-galactose unit at a specific position in the growing chain. Once the target oligosaccharide is fully assembled, its anomeric protecting group (at the reducing end) is chemically modified to a functional group suitable for conjugation. For example, an anomeric allyl group can be isomerized and hydrolyzed to reveal a free hydroxyl for further activation, or converted into a glycosyl halide or trichloroacetimidate for coupling to an amino acid residue (like serine or threonine) in a peptide chain. nih.govrsc.org The thiophenyl group of the this compound building block itself is consumed during the glycosylation step and does not participate in the final conjugation.

Synthesis of Carbohydrate Antigens and Glycan-Mimetic Structures for Research Purposes

The ability to synthesize homogeneous, structurally defined carbohydrate antigens is essential for advancing immunology and cancer research. Chemical synthesis using building blocks like this compound provides access to pure TACAs, such as Globo-H and Lewis Y, which are often difficult to isolate from natural sources in sufficient quantity and purity. nih.govnih.gov These synthetic antigens are then conjugated to carrier proteins to create vaccines designed to elicit an immune response against cancer cells, or they are used in glycan arrays to screen for antibody binding and to develop diagnostic tools. nih.gov

Furthermore, this compound is instrumental in the synthesis of glycan-mimetic structures. These are molecules designed to mimic the shape and function of natural carbohydrates. They can be used as research tools to:

Probe the binding sites of carbohydrate-binding proteins (lectins).

Act as inhibitors for glycosidases or glycosyltransferases, enzymes involved in glycan processing.

Study the structural requirements for biological activity.

The high degree of stereochemical control afforded by the C-2 acetyl group in this compound is paramount in these applications, as the precise three-dimensional structure of a glycan is critical to its biological function.

Advanced Methodologies and Automation in Gal 2ac,346bn Beta Sph Mediated Glycosylation

Integration of Gal[2Ac,346Bn]-beta-SPh into Automated Glycan Assembly (AGA) Systems

Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex oligosaccharides by automating the repetitive cycles of coupling and deprotection on a solid support. researchgate.net The integration of thioglycoside donors like this compound into AGA protocols is crucial for expanding the repertoire of accessible glycan structures. Thioglycosides are well-suited for AGA due to their stability to a wide range of reaction conditions used for protecting group manipulations and their activation under specific, promoter-mediated conditions. acs.org

The protecting group strategy of this compound is a key determinant of its behavior in AGA. The benzyl (B1604629) ethers at the C3, C4, and C6 positions are "arming," electron-donating groups, while the acetyl ester at the C2 position is an electron-withdrawing, "disarming" group. This "disarmed" nature means that this compound is less reactive than its per-benzylated counterparts. rsc.org This reduced reactivity requires more forceful activation conditions in AGA cycles, typically involving a combination of an electrophilic promoter and a Lewis acid, such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). rsc.orgresearchgate.net

The successful incorporation of a disarmed donor like this compound in an AGA sequence depends on a finely tuned cycle of operations. The standard AGA cycle consists of:

Deprotection: Removal of a temporary protecting group (e.g., Fmoc) on the solid-supported acceptor to reveal a free hydroxyl group.

Coupling: Activation of the thioglycoside donor (this compound) to effect glycosylation with the acceptor.

Capping: Acetylation of any unreacted acceptor hydroxyl groups to prevent the formation of deletion sequences.

Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

For a disarmed donor, the coupling step is the most critical. Longer reaction times or higher concentrations of the activator may be necessary to achieve high coupling efficiencies, which are paramount for the synthesis of long oligosaccharides. researchgate.net The C2-acetyl group provides neighboring group participation, ensuring the stereoselective formation of the 1,2-trans-glycosidic linkage (β-linkage in the case of galactose). This is a significant advantage for controlling the stereochemical outcome of the glycosylation.

ParameterCondition for Armed Donor (e.g., Per-benzylated)Condition for Disarmed Donor (e.g., this compound)Rationale
Activator System NIS/TfOH (catalytic)NIS/TfOH (stoichiometric) or stronger Lewis acidsOvercoming the electron-withdrawing effect of the C2-acetyl group requires more potent activation.
Reaction Time 30-60 minutes60-120 minutes or longerSlower reaction kinetics of disarmed donors necessitate extended coupling times to ensure high yields.
Temperature -40 °C to 0 °C0 °C to room temperatureHigher temperatures may be required to increase the reaction rate, though this can risk side reactions.
Donor Equivalents 5-10 equivalents10-15 equivalentsA higher excess of the donor is often used to drive the reaction to completion on the solid phase.

This table presents typical conditions for thioglycoside activation in AGA, based on the armed/disarmed concept. Actual conditions may vary depending on the specific acceptor and synthesizer.

Challenges and Innovations in Solid-Phase Synthesis Protocols Using this compound

The use of this compound in Solid-Phase Oligosaccharide Synthesis (SPOS) presents both challenges and opportunities for innovation. While offering excellent stereocontrol, its disarmed nature and the heterogeneous reaction environment of the solid phase can lead to several difficulties.

Challenges:

Lower Reactivity and Incomplete Couplings: The primary challenge is the reduced reactivity, which can lead to incomplete coupling reactions. On a solid support, this results in the accumulation of deletion sequences that are difficult to separate from the target oligosaccharide. researchgate.net

Steric Hindrance: The bulky benzyl protecting groups, combined with the solid support matrix, can create significant steric hindrance, further impeding the approach of the glycosyl acceptor to the anomeric center of the donor. acs.org

Aglycone Transfer: A potential side reaction with thioglycosides is aglycone transfer, where the thiophenyl group from the donor can be transferred to the acceptor or other molecules. This can be exacerbated by the strong activation conditions required for disarmed donors. acs.org

Reagent Compatibility: The strong Lewis acids used for activation must be compatible with the solid support and the linkers used to attach the growing glycan chain. Acid-labile linkers may be cleaved prematurely under harsh activation conditions.

Innovations:

To address these challenges, several innovative strategies have been developed:

Optimized Activation Systems: Research has focused on developing more potent and selective activators for disarmed thioglycosides. Systems such as Ph₂SO/Tf₂O or the use of alternative Lewis acids like La(OTf)₃ with NIS have shown promise in improving yields and reducing reaction times.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate glycosylation reactions on solid supports, allowing for shorter coupling times and potentially higher efficiencies even with less reactive donors.

Fluorous-Phase Synthesis: As an alternative to traditional solid-phase synthesis, fluorous-phase synthesis allows for solution-phase reactivity with simplified purification by fluorous solid-phase extraction. This can help to overcome some of the kinetic limitations of heterogeneous reactions.

ChallengeInnovative SolutionMechanism/Advantage
Incomplete CouplingMicrowave-assisted glycosylationIncreases reaction kinetics, reducing reaction times and improving yields.
Aglycone TransferUse of "tagged" thioglycosidesThe tag facilitates removal of byproducts, simplifying purification.
Steric HindranceLong, flexible linkers on the solid supportMoves the reaction site away from the polymer backbone, improving accessibility.
Reagent IncompatibilityDevelopment of highly stable linker systemsAllows for the use of stronger activators without premature cleavage of the product.

Exploration of Chemoenzymatic and One-Pot Strategies Complementing this compound Glycosylations

While chemical synthesis provides broad access to diverse glycan structures, chemoenzymatic and one-pot strategies offer complementary advantages in terms of efficiency and selectivity.

Chemoenzymatic Strategies:

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled regio- and stereoselectivity of enzymes. In this approach, a building block like this compound could be used to chemically synthesize a core oligosaccharide structure, which is then further elaborated by glycosyltransferases.

For example, this compound could be used to create a disaccharide, which after deprotection, serves as a substrate for a specific galactosyltransferase. The enzyme would then add another galactose unit with perfect selectivity, avoiding the need for complex protecting group manipulations. However, a key consideration is substrate specificity; glycosyltransferases are often sensitive to the protecting groups on the acceptor substrate. Therefore, the benzyl and acetyl groups on a chemically synthesized fragment would typically need to be removed before the enzymatic step.

A significant advantage of this approach is the ability to introduce complex branching or specific linkages that are challenging to achieve through purely chemical means. nih.govresearchgate.net

One-Pot Strategies:

One-pot glycosylation strategies aim to synthesize complex oligosaccharides in a single reaction vessel by sequential activation of different glycosyl donors. These strategies rely on the differential reactivity of the donors. The "armed-disarmed" concept is central to many of these methods.

A donor like this compound, being "disarmed," can act as a glycosyl acceptor in the presence of a more reactive "armed" donor (e.g., a per-benzylated thioglycoside). In a one-pot reaction, the armed donor would be selectively activated under mild conditions to glycosylate the disarmed acceptor. Subsequently, a more powerful activator could be added to the same pot to activate the newly formed disaccharide product (which is now a disarmed donor) for reaction with another acceptor.

This programmable approach, based on a library of donors with a range of reactivities, significantly reduces the number of purification steps required, leading to a more efficient synthesis. rsc.orgmpg.de The predictable reactivity of donors like this compound makes them valuable components for these sophisticated one-pot strategies.

StrategyRole of this compoundKey Advantage
Chemoenzymatic Synthesis Donor for chemical synthesis of a core fragment, which is then enzymatically elongated.High regio- and stereoselectivity in the enzymatic step, simplifying synthesis of complex structures.
One-Pot Synthesis Disarmed glycosyl acceptor in the first step, then part of a new, less reactive donor in a subsequent step.High efficiency by minimizing intermediate purification steps.

Chemical Transformations and Derivatization of Gal 2ac,346bn Beta Sph and Its Glycosides

Synthesis of Novel Gal[2Ac,346Bn]-beta-SPh Analogs with Modified Substitution Patterns

The core structure of this compound can be systematically altered to generate novel analogs, thereby fine-tuning its reactivity and enabling the synthesis of diverse carbohydrate structures. These modifications can target the aglycon, the protecting groups, or the sugar backbone itself.

One common strategy involves modifying the para-substituent of the thiophenyl aglycon. This approach has been shown to modulate the reactivity of the thioglycoside donor, a principle that is fundamental to chemoselective glycosylation strategies. For instance, introducing electron-withdrawing groups on the phenyl ring decreases the electron density of the anomeric sulfur atom, making the thioglycoside less reactive (disarmed). Conversely, electron-donating groups increase its reactivity (armed). This allows for sequential glycosylation reactions where a more reactive "armed" donor selectively couples with a less reactive "disarmed" acceptor in a one-pot synthesis. nih.gov

Another avenue for creating analogs involves altering the protecting groups at the C3, C4, and C6 hydroxyl positions. While benzyl (B1604629) ethers are common due to their stability and ease of removal via hydrogenolysis, other protecting groups can be installed to achieve different synthetic goals. wiley-vch.decommonorganicchemistry.com For example, silyl (B83357) ethers or different substituted benzyl ethers can be used for orthogonal deprotection schemes, allowing for selective unmasking of a specific hydroxyl group for further functionalization. wiley-vch.de

Furthermore, modifications to the sugar scaffold itself can produce valuable analogs. The replacement of a hydroxyl group with fluorine, for example, can create metabolically stable glycomimetics that can act as inhibitors or probes for carbohydrate-protein interactions. taylorfrancis.com The synthesis of such deoxyfluoro analogs often involves specialized fluorinating reagents like diethylaminosulfur trifluoride (DAST) applied to suitably protected precursors. taylorfrancis.com The N-acetyl group at C2 can also be replaced with other functionalities, such as an azido (B1232118) group (N3). The azide (B81097) is non-participating, which can influence the stereochemical outcome of glycosylation reactions, and it can be later reduced to an amine for further derivatization. wikipedia.org

Table 1: Examples of Synthetic Strategies for this compound Analogs

Modification Target Modification Example Synthetic Approach Purpose/Advantage
Thiophenyl Aglycon Introduction of para-nitro or para-methoxy groupsReaction of the per-acetylated sugar with the corresponding substituted thiophenolModulates glycosyl donor reactivity for chemoselective synthesis. nih.gov
Hydroxyl Protecting Groups Replacement of benzyl ethers with silyl ethersStandard silylation conditions (e.g., TBDMSCl, imidazole) on a partially deprotected intermediateAllows for orthogonal deprotection strategies. wiley-vch.de
Sugar Backbone Replacement of a hydroxyl group with fluorine (e.g., at C3)Treatment of a precursor with a free hydroxyl group with a fluorinating agent (e.g., DAST)Creates metabolically stable glycomimetics for biological studies. taylorfrancis.com
C2-Amido Group Replacement of the acetamido group with an azido groupSynthesis from a glycal intermediate via azidonitration followed by reaction with thiophenolProvides a non-participating group to control glycosylation stereochemistry and a handle for further functionalization. wikipedia.org

Post-Glycosylation Modifications and Deprotection Strategies of Oligosaccharides Derived from this compound

Once this compound is successfully used as a glycosyl donor to form a glycosidic bond, the resulting oligosaccharide is still in a protected form. To reveal the final, biologically active molecule, these protecting groups must be removed. Additionally, further modifications can be introduced after the glycosidic linkage is formed, a process known as post-glycosylation modification (PGM). researchgate.netsciety.org

Deprotection Strategies: The removal of the protecting groups—the N-acetyl group at C2, the benzyl ethers at C3, C4, and C6, and potentially protecting groups from the acceptor molecule—is a critical final step. The choice of deprotection method must be compatible with the newly formed glycosidic linkage and other functional groups in the molecule.

De-O-benzylation: The benzyl ethers are most commonly removed by catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the protected oligosaccharide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.com This method is highly efficient and clean, yielding the free hydroxyl groups and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods, such as dissolving metal reductions (e.g., Birch reduction) or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for specific substituted benzyl ethers, may be used if the molecule contains functionalities sensitive to hydrogenation. wiley-vch.deorganic-chemistry.org

De-N-acetylation/De-O-acetylation: The N-acetyl group is generally stable. However, if O-acetyl groups are present on other parts of the oligosaccharide, they are typically removed under basic conditions, such as treatment with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). researchgate.netnih.gov This reaction is a mild and effective way to hydrolyze ester bonds without affecting the more stable amide linkage of the N-acetyl group or the glycosidic bonds. researchgate.net Acidic hydrolysis can also be used but may risk cleaving acid-sensitive glycosidic linkages. researchgate.net

The sequence of these deprotection steps is crucial. Often, a global deprotection is performed where multiple types of protecting groups are removed simultaneously or in a one-pot sequence. For example, after a glycosylation reaction, the resulting product might be treated with sodium methoxide to remove any acetyl groups, followed by catalytic hydrogenation to cleave the benzyl ethers and remove the benzyl aglycon if present. nih.gov

Post-Glycosylation Modifications (PGMs): In nature, carbohydrates undergo extensive modification after the initial glycan chain is assembled. researchgate.net These modifications, which include sulfation, phosphorylation, and acetylation, dramatically increase the structural and functional diversity of glycans. researchgate.net Synthetic oligosaccharides derived from this compound can be subjected to chemical or enzymatic reactions to mimic these natural modifications. After selective deprotection of a specific hydroxyl group, it can be targeted for sulfation using a sulfur trioxide-pyridine complex or for phosphorylation using a suitable phosphoramidite (B1245037) reagent. These modifications are essential for studying the biological roles of complex carbohydrates.

Table 2: Common Deprotection Strategies for Oligosaccharides

Protecting Group Reagent/Condition Mechanism Notes
Benzyl (Bn) ether H₂, Pd/CCatalytic HydrogenolysisMost common method; sensitive to the presence of other reducible groups like alkenes or azides. commonorganicchemistry.com
Acetyl (Ac) ester NaOMe, MeOH (Zemplén conditions)Basic Hydrolysis (Saponification)Mild and highly efficient for O-acetyl groups; does not affect N-acetyl groups or glycosidic bonds. researchgate.net
p-Methoxybenzyl (PMB) ether DDQ or TFAOxidative Cleavage or AcidolysisAllows for selective deprotection in the presence of standard benzyl ethers. wiley-vch.deorganic-chemistry.org

Exploration of the Thioglycosidic Moiety for Further Chemical Transformations

The thiophenyl group in this compound is not merely a placeholder; it is a key functional group that enables a variety of chemical transformations, most notably glycosylation reactions. The sulfur atom at the anomeric position significantly influences the stability and reactivity of the molecule.

The primary role of the thiophenyl group is to serve as a leaving group in glycosylation reactions. nih.gov Thioglycosides are stable enough to be purified and handled but can be readily activated under specific conditions. The activation process typically involves an electrophilic promoter, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). The promoter coordinates to the anomeric sulfur atom, converting the thiophenyl moiety into a good leaving group and generating a highly reactive oxocarbenium-ion-like intermediate. nih.gov This intermediate is then attacked by a hydroxyl group from a glycosyl acceptor molecule to form the desired glycosidic bond. nih.gov The stability of S-linked glycosides compared to their O-linked counterparts makes them excellent glycosyl donors. rsc.org

Beyond its role in glycosylation, the thioglycosidic linkage can be involved in other transformations. For instance, it can be converted to other types of glycosyl donors. Treatment of a thioglycoside with bromine can generate a more reactive glycosyl bromide. Alternatively, oxidation of the anomeric sulfur can yield a glycosyl sulfoxide (B87167) or sulfone, which are also effective glycosyl donors with different reactivity profiles.

The thiophenyl group can also be removed reductively to yield a 1,5-anhydroglycitol, although this is less common. More significantly, the thioglycosidic linkage provides a handle for the synthesis of S-linked glycans, which are analogs of natural O-linked glycans where the glycosidic oxygen is replaced by sulfur. rsc.org These S-linked glycans are more resistant to enzymatic hydrolysis and are valuable tools for studying carbohydrate-processing enzymes and as potential therapeutic agents. rsc.org The synthesis of S-glycosides can be achieved by reacting a glycosyl donor with a thiol-containing acceptor. rsc.org

Table 3: Chemical Transformations Involving the Thioglycosidic Moiety

Transformation Reagents Product Purpose
Glycosylation (Donor Activation) NIS/TfOH, DMTST, etc.O- or N-glycosideFormation of glycosidic linkages to build oligosaccharides. nih.gov
Conversion to Glycosyl Halide Br₂Glycosyl BromideCreation of a more reactive glycosyl donor.
Oxidation m-CPBAGlycosyl Sulfoxide/SulfoneGeneration of alternative glycosyl donors with modulated reactivity.
Formation of S-Glycosides Glycosylation of a thiol acceptorS-linked glycanSynthesis of hydrolytically stable glycomimetics. rsc.org

Table of Mentioned Compounds

Abbreviation/Common Name Full Chemical Name
This compoundPhenyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-galactopyranoside
DASTDiethylaminosulfur trifluoride
TBDMSCltert-Butyldimethylsilyl chloride
Pd/CPalladium on carbon
DDQ2,3-Dichloro-5,6-dicyano-p-benzoquinone
NaOMeSodium methoxide
NISN-Iodosuccinimide
TfOHTrifluoromethanesulfonic acid
DMTSTDimethyl(methylthio)sulfonium trifluoromethanesulfonate (B1224126)
m-CPBAmeta-Chloroperoxybenzoic acid

Broader Research Applications and Future Perspectives in Glycoscience Featuring Gal 2ac,346bn Beta Sph Derivatives

Development of Glycochemical Probes and Tools for Advancing Glycobiology Research

The synthesis of specialized molecular probes is fundamental to unraveling the complex roles of glycans in biological systems. Gal[2Ac,346Bn]-beta-SPh serves as a key precursor in the generation of such glycochemical tools, enabling researchers to investigate glycan-mediated interactions with high precision.

The versatility of the thiophenyl group in this compound allows for its activation under various conditions, facilitating its coupling to a diverse range of molecules to create sophisticated probes. For instance, it can be used in the synthesis of glycans tagged with fluorescent markers, biotin, or photoaffinity labels. These tagged glycans can then be employed in a variety of biological assays to visualize, isolate, and identify glycan-binding proteins (GBPs) and to study the dynamics of glycan recognition in real-time.

While direct examples of probe development from this compound are often embedded within larger synthetic undertakings, the principle relies on its function as a reliable glycosyl donor. The benzyl (B1604629) ethers provide stable protection during the initial glycosylation steps, while the acetyl group at the 2-position can be selectively removed to allow for further modifications, such as the introduction of a reporter group. This strategic protection scheme is instrumental in the multi-step synthesis of complex probes designed to investigate specific biological questions. The development of such probes is crucial for techniques like fluorescence microscopy, flow cytometry, and pull-down assays, which are cornerstones of modern glycobiology research.

Investigating Carbohydrate-Protein and Carbohydrate-Lipid Interactions through Synthetic Glycans Derived from this compound

The interactions between carbohydrates and proteins, particularly lectins, are central to a vast number of biological processes, from cell-cell recognition and adhesion to immune responses. Similarly, carbohydrate-lipid interactions are fundamental to the structure and function of cell membranes and are involved in cellular signaling and pathogen recognition. Synthetic glycans derived from this compound provide invaluable tools to dissect these intricate interactions at a molecular level.

By utilizing this compound as a starting material, researchers can synthesize a library of well-defined oligosaccharides with systematic variations in their structure. These synthetic glycans can then be used in a variety of binding assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and glycan microarrays, to quantitatively assess their interactions with specific lectins or other GBPs. frontiersin.org This approach allows for the precise mapping of the structural determinants of binding affinity and specificity.

For example, synthetic oligosaccharides can be designed to mimic the glycan epitopes found on the surface of cells or pathogens. By studying the binding of these synthetic glycans to lectins, researchers can gain insights into the mechanisms of pathogen recognition or the role of specific glycan structures in cell adhesion. While a direct study detailing the use of a library derived specifically from Gal[2Ac,3D4,6Bn]-beta-SPh was not found in the immediate search, the synthesis of phenyl thio-beta-D-galactopyranoside libraries for probing galectin binding demonstrates the power of this general approach. nih.gov

Furthermore, the synthesis of glycolipid analogues is another important application. By coupling synthetic glycans derived from this compound to lipid moieties, researchers can create artificial glycolipids. These synthetic molecules can be incorporated into model membranes, such as liposomes or supported lipid bilayers, to study how carbohydrate presentation on a lipid surface influences protein binding and subsequent cellular responses.

Contribution to the Understanding of Biological Glycan Structures and Functions

The chemical synthesis of complex glycans, facilitated by building blocks like this compound, plays a pivotal role in confirming and elucidating the structure and function of naturally occurring glycans. Often, natural glycans are isolated in minute quantities and as heterogeneous mixtures, making their structural characterization and functional analysis challenging.

Chemical synthesis provides access to pure, structurally defined glycans in sufficient quantities for detailed analysis. By synthesizing a proposed glycan structure and comparing its properties (e.g., NMR spectra, chromatographic behavior) with those of the natural product, researchers can unambiguously confirm its structure. This is a critical step in understanding the precise molecular architecture of the glycans involved in various biological processes.

Once a glycan structure is confirmed, the synthetic material can be used in a range of functional assays to probe its biological role. For example, synthetic glycans can be used to inhibit glycan-mediated interactions, thereby helping to elucidate the function of those interactions in a biological context. They can also be used as standards in analytical techniques to quantify the abundance of specific glycan structures in biological samples. The ability to synthesize complex glycans has been instrumental in advancing our understanding of the roles of glycosylation in health and disease, including in areas such as cancer biology, immunology, and infectious diseases. nih.gov

Prospects for Novel Glycosylated Materials and Surfaces in Chemical Biology Research

The development of novel materials with tailored biological properties is a rapidly growing field at the interface of chemistry, materials science, and biology. Glycosylated materials and surfaces, which present carbohydrates on their interface, are of particular interest due to their potential applications in areas such as diagnostics, drug delivery, and tissue engineering. The thiophenyl group in this compound and its derivatives makes them particularly well-suited for the fabrication of such materials, especially on gold surfaces.

The sulfur atom in the thiophenyl group has a strong affinity for gold, enabling the formation of stable, self-assembled monolayers (SAMs) on gold substrates. researchgate.net This property can be exploited to create well-defined, carbohydrate-coated surfaces. By first synthesizing a desired oligosaccharide using this compound as a glycosyl donor and then exposing the final product to a gold surface, a dense and oriented layer of glycans can be formed.

These glycosylated surfaces can be used to create a variety of tools for chemical biology research. For instance, they can be used to fabricate glycan microarrays, which are powerful tools for the high-throughput analysis of carbohydrate-protein interactions. nih.gov They can also be used to create biosensors for the detection of specific lectins or pathogens. griffith.edu.au Furthermore, glycosylated surfaces can be used to study cell adhesion and to develop biomaterials that can control cell behavior. The ability to create well-defined glycosylated surfaces using derivatives of this compound opens up exciting new avenues for research and development in the field of chemical biology.

Compound NameChemical Structure
This compoundPhenyl 2-acetamido-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-d-galactopyranosideA related thioglycoside with acetyl protecting groups
Isopropyl β-D-1-thiogalactopyranoside (IPTG)A well-known thiogalactoside used in molecular biology

Table of Compounds

Abbreviation/Common NameFull Chemical Name
This compoundPhenyl 2-acetamido-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
IPTGIsopropyl β-D-1-thiogalactopyranoside

Q & A

Q. How can researchers leverage AI tools to contextualize findings on this compound within broader glycobiology literature?

  • Methodological Answer : Use Semantic Scholar’s “Research Questions” feature to extract key methodologies/results from relevant papers. Generate citation networks via Web of Science to identify influential studies. For hypothesis generation, apply NLP tools (e.g., BioBERT) to mine unstructured data from patents or preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gal[2Ac,346Bn]-beta-SPh
Reactant of Route 2
Reactant of Route 2
Gal[2Ac,346Bn]-beta-SPh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.